4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile
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Overview
Description
4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a benzeneacetonitrile moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile involves multiple steps, typically starting with the preparation of the benzeneacetonitrile core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dimethylethyl)-α-methyl-benzenepropanoic Acid Methyl Ester
- 1,1,3,3,3-pentafluoro-2-(4-oxoadamantane-1-carbonyl)oxy-propane-1-sulfonate
- Sulfonium, [4-(1,1-dimethylethyl)phenyl]diphenyl-, salt with 2,2-difluoro-2-sulfo-1-(trifluoromethyl)ethyl 4-oxotricyclo[3.3.1.13,7]decane-1-carboxylate
Uniqueness
What sets 4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C20H18F3NO |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-2-(4-tert-butylphenyl)-3-hydroxy-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H18F3NO/c1-19(2,3)14-10-8-13(9-11-14)16(12-24)18(25)15-6-4-5-7-17(15)20(21,22)23/h4-11,25H,1-3H3/b18-16- |
InChI Key |
OJUJNRSWWAFAGC-VLGSPTGOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2C(F)(F)F)\O)/C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2C(F)(F)F)O)C#N |
Origin of Product |
United States |
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